molecular formula C9H15F2NO2 B1476674 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid CAS No. 2097950-18-8

2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid

Cat. No. B1476674
CAS RN: 2097950-18-8
M. Wt: 207.22 g/mol
InChI Key: DNQBQLZKXNIOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid (2-DFMPA) is an organic compound with the molecular formula C7H11F2NO2. It is a derivative of the pyrrolidine family of compounds and was first synthesized in the laboratory in 1998. 2-DFMPA has become a popular compound for scientific research due to its unique properties and potential applications. In particular, 2-DFMPA has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Medicinal Chemistry: Enhancing Pharmacokinetics

The pyrrolidine ring, a core structure in 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid , is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates . The difluoromethyl group can increase metabolic stability, making the compound a valuable scaffold for developing new medications with enhanced bioavailability.

Analgesic Development: COX-2 Inhibition

Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain . The structural features of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid could be optimized to develop potent analgesics with selective COX-2 inhibitory activity.

Antifungal Agents: Targeting Phytopathogenic Fungi

The difluoromethyl group has been identified as a key moiety in the development of commercial fungicides . By incorporating this group, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid could lead to the synthesis of novel antifungal agents effective against a range of phytopathogenic fungi.

properties

IUPAC Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-2-7(9(13)14)12-4-3-6(5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQBQLZKXNIOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 2
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 3
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 5
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 6
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid

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